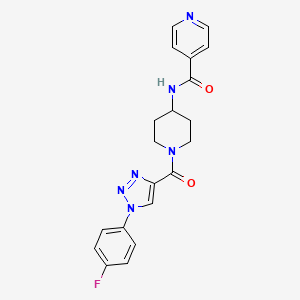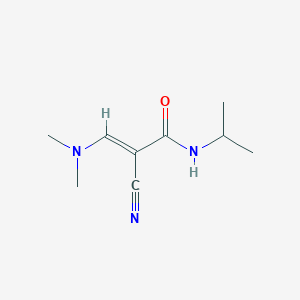![molecular formula C13H20N2 B2801993 [1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine CAS No. 60737-45-3](/img/structure/B2801993.png)
[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine” is a compound with the CAS Number 60737-45-3 . It has a molecular weight of 204.32 . The IUPAC name for this compound is [1-(2-phenylethyl)-2-pyrrolidinyl]methanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2/c14-11-13-7-4-9-15 (13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 . This indicates that the compound has a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 204.32 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Complex Molecules
Research has demonstrated the utility of pyrrolidin-2-yl]methanamine derivatives in the synthesis of complex molecular structures, including unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have undergone C–H bond activation to afford characterized palladacycles, showing good activity and selectivity in catalytic applications while the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Coordination Chemistry and Ligand Design
Pyrrolidin-2-yl]methanamine-based Schiff base compounds have been synthesized for use as bidentate ligands in coordination chemistry. These compounds have been characterized by X-ray crystallography and DFT studies, revealing their potential for forming discrete dimers supported by complementary hydrogen bonds, which is crucial for the development of coordination polymers and molecular architectures (Akerman & Chiazzari, 2014).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands incorporating pyrrolidin-2-yl]methanamine have been reported to exhibit significant anticancer activity. These complexes have been characterized and shown to demonstrate strong DNA-binding affinity and selective toxicity towards various cancerous cell lines, highlighting their potential as therapeutic agents (Mbugua et al., 2020).
Photocytotoxicity for Therapeutic Applications
Iron(III) complexes involving pyrrolidin-2-yl]methanamine derivatives have shown unprecedented photocytotoxicity in red light, indicating their potential use in photodynamic therapy for cancer treatment. These complexes have been found to generate reactive oxygen species upon light exposure, leading to apoptosis in various cancer cell lines (Basu et al., 2014).
Stabilization of Parallel Turn Conformations
A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, designed as a diamino derivative, has shown the ability to stabilize parallel turn conformations. This feature is crucial for the development of short peptide sequences and demonstrates the versatility of pyrrolidin-2-yl]methanamine derivatives in designing molecules with specific structural conformations (Bucci et al., 2018).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H314 and H335, which mean it causes severe skin burns and eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
[1-(2-phenylethyl)pyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13-7-4-9-15(13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUPCNSSZPMOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
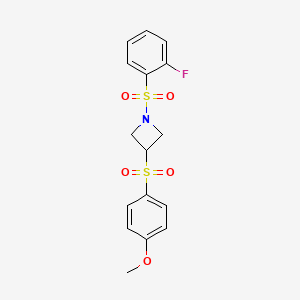
![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2801915.png)
![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801916.png)
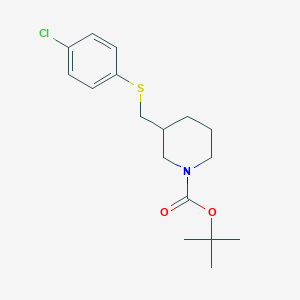

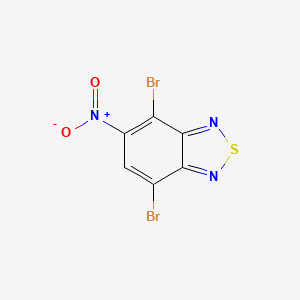
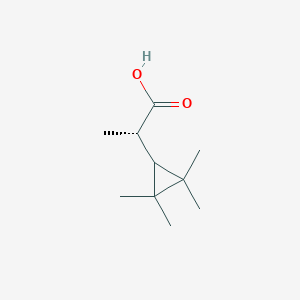
![methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B2801923.png)
![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)
![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)
![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)
